molecular formula C18H16N4OS B11069688 5-methyl-3-[(2-phenoxyethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

5-methyl-3-[(2-phenoxyethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11069688
M. Wt: 336.4 g/mol
InChI Key: KMOOOIWNMVSMOC-UHFFFAOYSA-N
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Description

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core fused with a phenyl ether moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 5-methyl-1,2,4-triazino[5,6-b]indole with an appropriate thiol compound, followed by etherification with phenyl ethyl ether. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate enzyme activity and receptor function also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.

    Indolo[2,3-b]quinoxalines: These compounds have a fused indole-quinoxaline structure and are known for their DNA intercalating properties.

Uniqueness

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL PHENYL ETHER is unique due to its specific combination of a triazinoindole core with a phenyl ether moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-methyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C18H16N4OS/c1-22-15-10-6-5-9-14(15)16-17(22)19-18(21-20-16)24-12-11-23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

KMOOOIWNMVSMOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCOC4=CC=CC=C4

Origin of Product

United States

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